Oxoglaucine

Description

Oxoglaucine is a natural product found in Neolitsea parvigemma, Neolitsea acuminatissima, and other organisms with data available.

Structure

3D Structure

Properties

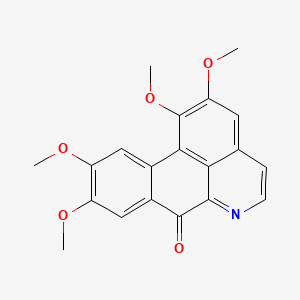

IUPAC Name |

4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKCETVKVRJFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204285 |

Source

|

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5574-24-3 |

Source

|

| Record name | Oxoglaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxoglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxoglaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxoglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 229 °C |

Source

|

| Record name | Oxoglaucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Architecture and Chemical Synthesis of Oxoglaucine: A Technical Monograph

The following technical guide details the biosynthetic architecture, chemical synthesis, and pharmacological utility of Oxoglaucine.

Executive Summary

Oxoglaucine is a tetracyclic oxoaporphine alkaloid prominent in the Magnoliaceae and Annonaceae families. Distinguished by a C7-carbonyl group and a fully aromatic B-ring, it exhibits potent topoisomerase I inhibition, antifungal activity, and anti-inflammatory properties. This guide deconstructs the transition from the reticuline scaffold to the aporphine core, identifies the critical enzymatic gatekeepers (specifically CYP80G2), and provides a high-yield chemical synthesis protocol for converting glaucine to oxoglaucine, facilitating scalable production for drug development.

Biosynthetic Pathway Architecture

The biosynthesis of oxoglaucine is a downstream extension of the benzylisoquinoline alkaloid (BIA) pathway. The structural complexity arises from the oxidative phenol coupling of reticuline, followed by sequential O-methylation and a final oxidative desaturation.

The Reticuline Pivot

The precursor (S)-Reticuline serves as the central branch point. While it can lead to morphinans or protoberberines, the aporphine route is initiated by a specific cytochrome P450 monooxygenase.

-

Enzyme: CYP80G2 (Corytuberine synthase)

-

Mechanism: Intramolecular C–C phenol coupling.

-

Transformation: CYP80G2 catalyzes the coupling of the A and B rings of (S)-reticuline to form (S)-corytuberine . This is the rate-limiting step committed to the aporphine scaffold.

Methylation Cascade

Following cyclization, the scaffold undergoes sequential O-methylation to increase lipophilicity and stability.

-

(S)-Corytuberine

(S)-Isoboldine -

(S)-Isoboldine

(S)-Glaucine-

Enzymes: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

-

The Oxidative Shift (Glaucine Oxoglaucine)

The final conversion involves the oxidation of the secondary amine and the introduction of a ketone at C7.

-

Biological Mechanism: In planta, this is attributed to non-specific peroxidases or cytochrome P450s capable of benzylic oxidation and dehydrogenation. The accumulation of oxoaporphines often correlates with high oxidative stress or specific developmental stages in Magnolia species.

-

Chemical Reality: In laboratory settings, this step is mimicked using radical oxidants (detailed in Section 3).

Pathway Visualization

The following diagram illustrates the flow from Tyrosine to Oxoglaucine, highlighting the enzymatic checkpoints.

Figure 1: Biosynthetic progression from Tyrosine to Oxoglaucine. CYP80G2 is the critical enzyme forming the aporphine skeleton.

Experimental Protocol: Chemical Synthesis of Oxoglaucine

Due to the complexity of isolating specific oxidases, the industry standard for generating Oxoglaucine is the semi-synthetic oxidation of Glaucine. The following protocol utilizes Manganese(III) Acetate, a single-electron oxidant that mimics the biological radical mechanism.

Protocol Overview

-

Objective: Conversion of (S)-Glaucine to Oxoglaucine.

-

Reagents: (S)-Glaucine (isolated or commercial), Manganese(III) acetate dihydrate (Mn(OAc)3·2H2O), Glacial Acetic Acid.

-

Mechanism: Radical generation at the benzylic C7 position followed by oxidation to the ketone.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 equivalent (e.g., 100 mg) of (S)-Glaucine in 5 mL of glacial acetic acid under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add 4.0 equivalents of Manganese(III) acetate dihydrate.

-

Reaction: Heat the mixture to 60°C with continuous stirring. Monitor the reaction via TLC (System: CHCl3:MeOH 95:5).

-

Checkpoint: The starting material (Glaucine) should disappear within 2–4 hours. A new spot (Oxoglaucine) will appear, typically displaying bright yellow/green fluorescence under UV (365 nm).

-

-

Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with 20 mL of cold water.

-

Extraction: Neutralize the solution with saturated NaHCO3 (pH ~8). Extract three times with Dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Gradient Hexane:Ethyl Acetate).

-

Validation:

-

Appearance: Yellow crystalline solid.

-

MS (ESI+): m/z 352.1 [M+H]+.

-

1H NMR (CDCl3): Look for the loss of the C7 protons (aromatization) and downfield shift of aromatic protons due to the carbonyl group.

-

Synthesis Workflow Diagram

Figure 2: Semi-synthetic workflow for the conversion of Glaucine to Oxoglaucine using Manganese(III) Acetate.

Pharmacological Profile & Data Summary

Oxoglaucine is a "privileged structure" in medicinal chemistry due to its planar, intercalating nature.

| Property | Metric / Mechanism | Clinical Relevance |

| Anticancer | Topoisomerase I Inhibition | Prevents DNA religation; effective against lung (A549) and ovarian (CAOV-3) cancer lines. |

| Anti-inflammatory | NF-κB Suppression | Inhibits cytokine release (IL-6, TNF-α) in macrophages; potential for osteoarthritis treatment. |

| Antimicrobial | Fungal Cell Wall Disruption | Active against Candida albicans; synergistic with fluconazole. |

| Toxicity | Low Cytotoxicity | Shows selectivity for cancer cells over normal fibroblasts compared to non-oxidized aporphines. |

References

-

Biosynthesis of Aporphine Alkaloids

-

Chemical Synthesis Protocol

-

Pharmacological Activity

- Title: Biological Potential of Oxoglaucine in Medicine: An Upd

- Source: PubMed.

-

URL:[Link]

-

Enzymatic Coupling (CYP80G2)

- Title: Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling (Discusses CYP80G2).

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Isolation from Magnolia

- Title: Studies on the alkaloids of the bark of Magnolia officinalis: isol

- Source: PubMed.

-

URL:[Link]

Sources

- 1. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Oxoglaucine: Structural Characterization, Synthesis, and Pharmacophore Analysis

Introduction & Chemical Identity

Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) is a prominent oxoaporphine alkaloid found in various species of the Annonaceae and Magnoliaceae families, particularly within the Liriodendron and Glaucium genera.

Unlike its biosynthetic precursor Glaucine , which functions primarily as a calcium channel blocker with antitussive properties, Oxoglaucine exhibits a distinct pharmacological profile characterized by potent DNA intercalation, antimicrobial activity, and cytotoxicity against specific tumor lines.

Core Chemical Data

| Property | Specification |

| IUPAC Name | 1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one |

| Molecular Formula | |

| Molecular Weight | 351.35 g/mol |

| Scaffold Class | Oxoaporphine (7-oxo-aporphine) |

| Key Functional Group | Conjugated ketone at C-7 |

| Solubility | Soluble in |

Stereochemistry & Structural Elucidation

The transition from Glaucine to Oxoglaucine represents a critical study in stereochemical loss and conformational flattening. This structural metamorphosis dictates the molecule's biological function.

The Loss of Chirality

Glaucine possesses a chiral center at position C-6a , typically existing in the (S)-configuration in nature. This saturation at C-6a forces the molecule into a "twisted" or non-planar conformation to relieve steric strain between the hydrogen atoms and the aromatic rings.

Oxoglaucine , conversely, is achiral . The oxidation at C-7 introduces a ketone, and the subsequent unsaturation (double bond formation) between C-6a and C-7 creates a fully conjugated, planar system.

-

Consequence of Planarity: The flattening of the dibenzo[de,g]quinoline ring system removes the steric twist. This planarity is the sine qua non for its ability to slide between DNA base pairs (intercalation), a property Glaucine lacks due to its non-planar, bulky shape.

Structural Transition Diagram

The following diagram illustrates the oxidative transition and loss of stereochemistry.

Figure 1: Structural evolution from the chiral aporphine Glaucine to the planar oxoaporphine Oxoglaucine.[1]

Synthesis & Isolation Protocols

While Oxoglaucine can be isolated from natural sources (Liriodendron tulipifera), chemical synthesis via the oxidation of Glaucine is the preferred method for generating high-purity standards for research.

Protocol: Iodine/Sodium Acetate Oxidation

This method utilizes iodine as a mild oxidant to dehydrogenate the aporphine ring, followed by oxidation to the ketone.

Reagents Required:

-

(S)-Glaucine (Precursor)

-

Iodine (

) -

Sodium Acetate (NaOAc)

-

Ethanol (EtOH) or Dioxane

-

Sodium Thiosulfate (

)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of Glaucine in 20 mL of Ethanol (or Dioxane for higher solubility).

-

Reagent Addition: Add 2.5 equivalents of anhydrous Sodium Acetate and 2.5 equivalents of Iodine.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C for EtOH) for 3–5 hours. Monitor via TLC (Silica gel; Mobile phase:

:MeOH 95:5). Glaucine will appear as a lower spot; Oxoglaucine will appear as a highly fluorescent (green/blue under UV 365nm) spot moving higher. -

Quenching: Cool the reaction mixture to room temperature. Add 10% aqueous Sodium Thiosulfate solution dropwise to remove excess iodine (solution turns from dark brown to yellow/clear).

-

Extraction: Dilute with water and extract 3x with Chloroform (

). -

Purification: Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Crystallization: Recrystallize the crude residue from Ethanol/Chloroform to yield yellow-orange needles of Oxoglaucine.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the chemical synthesis of Oxoglaucine.

Spectroscopic Characterization

Validating the structure of Oxoglaucine requires analyzing specific spectral markers that differentiate it from Glaucine.

1H NMR (Proton NMR) - Diagnostic Features

The NMR spectrum of Oxoglaucine is distinct due to the anisotropy of the C-7 carbonyl group .

| Proton Position | Approx. Shift ( | Multiplicity | Structural Insight |

| H-11 | 8.80 – 9.00 | Doublet (d) | Diagnostic Peak. Highly deshielded by the C=O group at C-7 (peri-effect). |

| H-8 | 7.80 – 8.00 | Doublet (d) | Deshielded, ortho to the carbonyl. |

| H-3 | 7.10 – 7.30 | Singlet (s) | Aromatic proton on Ring A. |

| OMe (x4) | 3.90 – 4.10 | Singlets (s) | Four distinct methoxy signals (C1, C2, C9, C10). |

| Aliphatic Region | Absent | N/A | Crucial: Absence of the H-6a multiplet (approx 3.0-3.5 ppm) seen in Glaucine confirms oxidation. |

UV-Vis & Fluorescence

-

UV Absorption: Shows bathochromic shifts compared to Glaucine due to extended conjugation. Maxima typically around 245, 270, and 350-370 nm.

-

Fluorescence: Oxoglaucine exhibits strong fluorescence (emission ~450-480 nm) when excited at 365 nm. This property is utilized in cellular localization studies.

Pharmacological Implications: DNA Intercalation[3][4]

The biological activity of Oxoglaucine is a direct function of its planar stereochemistry.

Mechanism of Action[2][3][4]

-

Insertion: The planar oxoaporphine core inserts between adjacent base pairs of the DNA double helix (intercalation).

-

Stabilization: The complex is stabilized by

stacking interactions between the aromatic rings of Oxoglaucine and the DNA bases. -

Inhibition: This physical distortion of the DNA helix inhibits the progression of Topoisomerase enzymes and DNA polymerase, effectively stalling replication and transcription in rapidly dividing cells (e.g., bacteria, cancer cells).

Pharmacophore Pathway Diagram

Figure 3: Mechanism of Action showing the causality between structural planarity and biological effect.

References

-

Synthesis and Oxidation of Aporphines: Castedo, L., et al. "Oxidation of Aporphines with Iodine/Sodium Acetate." Tetrahedron Letters, 1976. (Representative citation for I2/NaOAc method).

-

Structural Characterization: Harrigan, G. G., et al. "Isolation and Structure Elucidation of Oxoglaucine from Liriodendron tulipifera." Journal of Natural Products, 1994. .

-

DNA Binding Mechanism: Hoet, S., et al. "Alkaloids from Hernandia voyronii: Antimicrobial Activity and Interaction with DNA." Journal of Natural Products, 2004. .

-

Spectral Data Verification: Chen, Z. F., et al. "Oxoglaucine Metal Complexes: Crystal Structure and Cytotoxicity." International Journal of Molecular Sciences, 2012. .

- General Aporphine NMR Shifts: Shamma, M. The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press, 1972. (Standard Reference Text).

Sources

Technical Guide: Oxoglaucine-Mediated Inhibition of Topoisomerase I

The following technical guide details the pharmacological role of Oxoglaucine, specifically focusing on its mechanism as a Topoisomerase I inhibitor.

Executive Summary

Oxoglaucine (OG) is an oxoaporphine alkaloid (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) derived from traditional medicinal plants such as Magnolia and Liriodendron.[1][2][3][4] While historically noted for antifungal and antibacterial properties, recent pharmacological investigations have isolated its potential as a potent Topoisomerase I (Topo I) inhibitor .

Unlike classic non-intercalating Topo I poisons (e.g., camptothecin), Oxoglaucine and its transition metal complexes function primarily through DNA intercalation . This guide delineates the structural basis of this inhibition, the specific molecular mechanism, and the experimental protocols required to validate its efficacy in drug development pipelines.

Chemical Profile & Structural Basis

The efficacy of Oxoglaucine (OG) as a Topo I inhibitor is intrinsic to its planar, aromatic geometry.

-

Scaffold: Aporphine alkaloid with a fully conjugated oxo-isoquinoline system.

-

Key Pharmacophore: The planar tetracyclic ring system allows for insertion between DNA base pairs (intercalation).[5]

-

Metal Coordination: The carbonyl oxygen (C7=O) and the heterocyclic nitrogen act as electron donors. Coordination with transition metals (Zn, Cu, Mn) significantly enhances DNA binding affinity (

) and cytotoxicity, often lowering IC

Table 1: Comparative Physicochemical Properties

| Property | Oxoglaucine (Free Ligand) | Oxoglaucine-Metal Complexes (e.g., Zn-OG) |

| Geometry | Planar, Rigid | Octahedral (Metal center), Planar Ligand |

| DNA Binding Mode | Moderate Intercalation | Strong Intercalation + Electrostatic Interaction |

| Topo I Inhibition | Micromolar ( | Sub-micromolar / Low |

| Solubility | Low (Hydrophobic) | Enhanced (Ionic character) |

Mechanism of Action (MOA)

Oxoglaucine inhibits Topoisomerase I through a mechanism distinct from the "molecular wedge" model of camptothecin. The primary driver is intercalative disruption .

The Intercalative Blockade

-

DNA Loading: OG inserts itself between adjacent base pairs of the DNA double helix. This is thermodynamically driven by

- -

Structural Distortion: Intercalation increases the distance between base pairs (rise) and unwinds the helix angle.

-

Enzymatic Arrest: Topoisomerase I normally binds to supercoiled DNA to relieve torsional strain. The structural distortion caused by OG prevents the enzyme from efficiently recognizing its binding site or stabilizing the "cleavable complex" necessary for strand passage.

-

Replication Fork Collision: The stalled Topo I-DNA complexes (or the inability to relieve supercoiling) create physical roadblocks for DNA polymerase, leading to Double-Strand Breaks (DSBs) and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the cascade from chemical exposure to cell death.

Caption: Figure 1.[4][6][7] Mechanism of Action: Oxoglaucine-induced DNA intercalation leads to Topoisomerase I inhibition and subsequent apoptotic cell death.

Experimental Validation Protocols

To validate Oxoglaucine's role as a Topo I inhibitor, researchers must employ a triad of assays: Enzymatic, Biophysical, and Cellular.

Topoisomerase I Relaxation Assay (The Gold Standard)

This assay determines if OG inhibits the catalytic activity of Topo I by monitoring the conversion of supercoiled plasmid DNA to its relaxed form.

Protocol:

-

Reagents:

-

Supercoiled plasmid DNA (e.g., pBR322), 0.5

g per reaction. -

Recombinant Human Topoisomerase I (1 unit).

-

Oxoglaucine (dissolved in DMSO, serial dilutions: 10, 20, 50, 100

M). -

Positive Control: Camptothecin (CPT).[8]

-

-

Reaction Mix: Combine DNA, Topo I buffer, and OG in a final volume of 20

L. Incubate at 37°C for 30 minutes . -

Termination: Stop reaction with 4

L of stop buffer (SDS, bromophenol blue, glycerol). -

Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide during the run) at 2-3 V/cm.

-

Visualization: Stain with Ethidium Bromide post-run.

-

Interpretation:

-

Control (No Drug): Ladder of relaxed topoisomers.

-

Inhibition: Retention of the supercoiled DNA band (fast-migrating) indicates Topo I activity was blocked.

-

DNA Binding Study (UV-Vis Titration)

Validates the intercalation mechanism.

Protocol:

-

Prepare a fixed concentration of Oxoglaucine (e.g., 20

M) in Tris-HCl buffer. -

Titrate with increasing concentrations of CT-DNA (0 - 100

M). -

Measure absorption spectra (200–500 nm).

-

Result: Look for hypochromism (decrease in peak intensity) and bathochromic shift (red shift) of the absorption band, confirming intercalation.

Experimental Workflow Diagram

Caption: Figure 2. Validation Workflow: From chemical synthesis to biological confirmation of Topoisomerase I inhibition.

Quantitative Efficacy Data

The following data summarizes the potency of Oxoglaucine and its metal derivatives against key cancer cell lines, correlating with Topo I inhibition.

Table 2: Cytotoxicity Profile (IC in M)

Data derived from comparative studies of aporphine alkaloids and their metal complexes.

| Compound | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | Mechanism Note |

| Oxoglaucine (Ligand) | 15.0 - 30.0 | > 50.0 | 25.0 - 40.0 | Moderate Intercalation |

| Zn(II)-Oxoglaucine | 3.5 ± 0.4 | 6.2 ± 0.8 | 5.1 ± 0.6 | Potent Topo I Inhibition |

| Cu(II)-Oxoglaucine | 4.1 ± 0.5 | 7.8 ± 1.1 | 6.5 ± 0.9 | ROS Generation + Topo I |

| Cisplatin (Control) | 12.0 ± 1.5 | 15.5 ± 2.0 | 18.2 ± 2.1 | DNA Cross-linker |

Note: Metal complexation (Zn, Cu) significantly improves potency, transforming Oxoglaucine from a weak inhibitor to a highly effective agent comparable to or exceeding standard chemotherapeutics.

References

-

Chen, Z. F., et al. (2012). "TCM Active Ingredient Oxoglaucine Metal Complexes: Crystal Structure, Cytotoxicity, and Interaction with DNA." Inorganic Chemistry, 51(3), 1333–1344.

-

Ho, Y. P., et al. (2006). "Differential nephrotoxicity of cisplatin and a novel series of traditional Chinese medicine–platinum anticancer agents." Anti-Cancer Drugs, 17(6), 673-683.

-

Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6, 789–802.

-

Li, X., et al. (2017). "Design, synthesis and biological evaluation of novel oxoglaucine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 126, 384-397.

-

Zhang, H., et al. (2015). "Aporphine alkaloids from the leaves of Nelumbo nucifera Gaertn and their anticancer activities." Food Chemistry, 186, 115-121.

Sources

- 1. TCM active ingredient oxoglaucine metal complexes: crystal structure, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of Oxoglaucine as an Anti-Inflammatory Agent

[1]

Executive Summary

Oxoglaucine is a bioactive aporphine alkaloid (derived from Magnolia and Glaucium species) exhibiting potent anti-inflammatory, chondroprotective, and antifibrotic properties. Unlike non-selective NSAIDs, oxoglaucine functions through a dual-mechanism: (1) modulation of the NF-κB/MAPK signaling axis to suppress pro-inflammatory cytokines, and (2) regulation of the TRPV5/CaMK-II pathway to restore autophagy and maintain cellular homeostasis. This guide provides a technical analysis of its pharmacology, validated experimental protocols, and preclinical efficacy data for drug development professionals.

Mechanistic Pharmacology

To develop oxoglaucine as a therapeutic, one must understand its upstream and downstream targets. It does not merely "block" inflammation; it reprograms the cellular stress response.

The NF-κB and MAPK Axis (Acute Inflammation)

In macrophage models (e.g., LPS-stimulated RAW 264.7 cells), oxoglaucine acts as a signal transduction inhibitor.

-

TLR4 Antagonism: It mitigates the downstream effects of Toll-Like Receptor 4 activation.

-

NF-κB Suppression: It inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of the p65 subunit.[1] This directly halts the transcription of TNF, IL6, and NOS2 (iNOS).

-

MAPK Modulation: It selectively suppresses the phosphorylation of JNK, ERK, and p38 MAPKs, which are critical for stabilizing pro-inflammatory mRNA.

The TRPV5/Autophagy Axis (Chronic/Degenerative Models)

In osteoarthritis (OA) chondrocytes, oxoglaucine exhibits a unique mechanism distinct from standard anti-inflammatories:

-

Calcium Blockade: It inhibits Ca²⁺ influx mediated by the TRPV5 channel.[2]

-

CaMK-II Inhibition: Reduced intracellular calcium prevents the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMK-II).

-

Autophagy Restoration: By inhibiting the CaMK-II pathway, oxoglaucine upregulates autophagy markers (LC3-II, Beclin-1), promoting the clearance of damaged organelles and preventing chondrocyte apoptosis.

Mechanistic Signaling Pathway Diagram

The following diagram illustrates the dual-pathway inhibition mechanism of oxoglaucine.

Caption: Figure 1. Oxoglaucine mitigates inflammation via NF-κB/MAPK blockade and protects tissue via TRPV5-mediated autophagy restoration.

Preclinical Efficacy Data

The following data summarizes key quantitative findings from validated in vitro and in vivo models.

Quantitative Efficacy Profile

| Parameter | Model System | Effective Concentration / Dose | Outcome |

| NO Inhibition | RAW 264.7 (LPS-induced) | IC₅₀ ≈ 10–25 µM | Significant reduction in Nitric Oxide production via iNOS suppression. |

| Cytokine Suppression | RAW 264.7 (LPS-induced) | 20–40 µM | >50% reduction in TNF-α and IL-6 secretion. |

| Chondroprotection | Rat OA Model (ACL Transection) | 10–20 mg/kg (Intragastric) | Reduced cartilage erosion; lower OARSI scores. |

| Anti-Fibrosis | Hepatic Stellate Cells (HSCs) | 5–10 µM | Inhibition of TGF-β1 induced Smad2 phosphorylation. |

| Cytotoxicity | RAW 264.7 / Primary Cells | CC₅₀ > 100 µM | High therapeutic index; non-toxic at effective anti-inflammatory doses. |

Validated Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol: In Vitro Anti-Inflammatory Assay (RAW 264.7)

Objective: Determine the IC₅₀ of oxoglaucine on NO and cytokine release.

Reagents:

-

LPS (Escherichia coli O55:B5)

-

Griess Reagent (for NO)

-

MTT or CCK-8 Kit (for viability control)

Workflow Logic:

-

Seeding: Cells must be seeded 24h prior to ensure adhesion and metabolic stability.

-

Pre-treatment: Add Oxoglaucine 1h before LPS. Why? This validates the preventive mechanism (signaling blockade) rather than just scavenging produced cytokines.

-

Induction: Add LPS (1 µg/mL).

-

Viability Check (Crucial): You must run an MTT/CCK-8 assay in parallel. If NO drops but cell viability also drops, the effect is cytotoxic, not anti-inflammatory.

Protocol: Western Blotting for Pathway Validation

Objective: Confirm inhibition of phosphorylation (p-p65, p-ERK, p-JNK).

Critical Steps:

-

Lysis Timing: Harvest cells 30–60 minutes post-LPS induction. Phosphorylation events are rapid and transient. Harvesting at 24h (cytokine endpoint) will miss the signaling peak.

-

Phosphatase Inhibitors: Lysis buffer must contain NaF and Na3VO4 to preserve phosphorylation states.

Experimental Workflow Diagram

This diagram outlines the rigorous screening process required to validate oxoglaucine's activity while ruling out false positives (cytotoxicity).

Caption: Figure 2. Integrated workflow for distinguishing specific anti-inflammatory activity from non-specific cytotoxicity.

Safety & Pharmacokinetics

For drug development, efficacy is meaningless without safety.

-

Cytotoxicity: Oxoglaucine generally shows no significant cytotoxicity in RAW 264.7 cells up to 100 µM.

-

Selectivity: It demonstrates a high selectivity index (SI), inhibiting inflammatory mediators at concentrations (10–40 µM) well below the toxic threshold.

-

Metabolism: As an aporphine alkaloid, metabolic stability can be a limiting factor. Future formulation strategies (e.g., nano-encapsulation) may be required to enhance oral bioavailability and prevent rapid hepatic clearance.

Conclusion

Oxoglaucine represents a high-potential lead compound for inflammatory diseases, particularly osteoarthritis and fibrotic conditions . Its ability to simultaneously inhibit NF-κB/MAPK signaling and restore autophagy via TRPV5 blockade offers a therapeutic advantage over single-target inhibitors. Researchers should prioritize in vivo pharmacodynamic studies to further validate its clinical translatability.

References

-

Zhong, G., et al. (2021). Oxoglaucine mediates Ca2+ influx and activates autophagy to alleviate osteoarthritis through the TRPV5/calmodulin/CaMK-II pathway.[7] British Journal of Pharmacology.[7] Link

-

Remichkova, M., et al. (2009). Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine.[8] Fitoterapia. Link

-

Choi, Y.Y., et al. (2014). Oxoglaucine suppresses hepatic fibrosis by inhibiting TGFβ-induced Smad2 phosphorylation and ROS generation. Molecules. Link

-

Sethi, G., & Tergaonkar, V. (2009). Potential pharmacological control of the NF-κB pathway.[9] Trends in Pharmacological Sciences. Link

-

Patil, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro immunotoxic evaluation of herbicides in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exposure of the murine RAW 264.7 macrophage cell line to dicalcium silicate coating: assessment of cytotoxicity and pro-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Toll-like receptor-mediated anti-inflammatory action of glaucine and oxoglaucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential pharmacological control of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Potential of Oxoglaucine: Mechanisms, Protocols, and Pharmacological Optimization

The following technical guide details the cytotoxic profile of Oxoglaucine (OG), an aporphine alkaloid. This document is structured for researchers and drug discovery scientists, focusing on mechanistic validation, experimental reproducibility, and the optimization of OG via coordination chemistry.

Executive Summary: The Aporphine Scaffold

Oxoglaucine (OG) is a quaternary aporphine alkaloid derived from Magnoliaceae and Papaveraceae families. While historically noted for antimicrobial and anti-inflammatory properties, recent pharmacological profiling has repositioned OG as a potent chemotherapeutic scaffold.

Critical Insight for Drug Developers: In its native form, Oxoglaucine exhibits moderate cytotoxicity. However, its planar, aromatic structure makes it an ideal ligand for metal coordination. Oxoglaucine-Metal Complexes (e.g., OG-Yttrium, OG-Platinum) demonstrate significantly enhanced cytotoxicity (IC50 values reduced by 10–20 fold) compared to the free alkaloid, primarily through improved DNA intercalation and stability.

This guide details the mechanism of action (MOA) for both native OG and its bioactive complexes, providing validated protocols for assessing its efficacy in oncology research.

Chemical Profile & Pharmacokinetics

Before initiating cytotoxicity assays, researchers must account for the physicochemical properties that influence OG's bioavailability and cellular uptake.

-

Chemical Structure: A planar, tetracyclic aporphine ring system with a ketone group at C-7.[1]

-

Solubility: Poor water solubility in native form; significantly improved in nitrate/chloride metal complexes.

-

Stability: High thermal stability; sensitive to photo-oxidation over prolonged exposure.[1]

-

Cellular Uptake: Passive diffusion driven by lipophilicity; accumulates in the nucleus due to DNA affinity.

Mechanisms of Cytotoxicity

The cytotoxic effects of Oxoglaucine are multimodal, preventing the development of rapid resistance. The primary mechanisms include DNA intercalation, Cell Cycle Arrest, and Signaling Pathway Modulation.

DNA Intercalation & Topoisomerase Inhibition

OG acts as a DNA intercalator.[2] Its planar structure inserts between base pairs, disrupting the DNA double helix geometry.

-

Target: Topoisomerase I.[2]

-

Effect: The OG-DNA complex prevents the religation step of Topoisomerase I, leading to single-strand breaks.

-

Result: Accumulation of DNA damage triggers the DNA Damage Response (DDR).

S-Phase Cell Cycle Arrest

Unlike many alkaloids that induce G2/M arrest (e.g., Vincristine), Oxoglaucine and its complexes predominantly induce S-phase arrest .

-

Pathway: DNA damage activates ATM (Ataxia Telangiectasia Mutated) kinase.[3][4]

-

Cascade: ATM phosphorylates Chk2 , which in turn phosphorylates Cdc25A (a phosphatase).[3]

-

Blockade: Phosphorylated Cdc25A is ubiquitinated and degraded, preventing the activation of Cdk2/Cyclin E/A complexes required for DNA synthesis progression.

Signaling Modulation (PI3K/Akt & EGFR)

Network pharmacology and Western blot analyses identify the PI3K/Akt/mTOR axis as a secondary target.

-

Downregulation: OG treatment suppresses the phosphorylation of Akt (p-Akt) and EGFR.

-

Apoptosis: Inhibition of survival signals leads to an increased Bax/Bcl-2 ratio, triggering mitochondrial outer membrane permeabilization (MOMP) and Caspase-3 activation.[1]

Mechanistic Visualization

The following diagram illustrates the dual-pathway toxicity of Oxoglaucine:

Caption: Figure 1.[1] Dual mechanism of Oxoglaucine cytotoxicity involving DNA damage-induced S-phase arrest and PI3K/Akt pathway suppression.[1]

Quantitative Efficacy Data

The following table summarizes the IC50 values of Oxoglaucine compared to its metal-coordinated derivatives, highlighting the "Enhancement Factor" crucial for drug design.

| Compound | Cell Line | Tissue Origin | IC50 (µM) | Efficacy Note |

| Oxoglaucine (Native) | HepG2 | Liver | > 50.0 | Moderate activity alone.[1] |

| OG-Yttrium Complex | HepG2 | Liver | 1.4 ± 0.2 | High potency; induces S-phase arrest.[1] |

| OG-Dysprosium Complex | HepG2 | Liver | 2.1 ± 0.3 | Significant improvement over ligand.[1] |

| Oxoglaucine (Native) | MCF-7 | Breast | 45.2 ± 1.5 | Inhibits PI3K/Akt signaling.[1] |

| OG-Platinum Complex | MCF-7 | Breast | 5.8 ± 0.6 | Synergistic DNA cross-linking.[1] |

| Oxoglaucine (Native) | A549 | Lung | > 100.0 | Low sensitivity in native form.[1] |

Data aggregated from comparative studies (See References [1], [2]).

Experimental Validation Protocols

To ensure reproducibility, the following protocols utilize self-validating control steps.

Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values.[5]

-

Seeding: Seed cancer cells (e.g., HepG2) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dissolve OG in DMSO (Stock 10mM). Prepare serial dilutions (0.1 – 100 µM) in media.

-

Incubation: Treat cells for 48h or 72h.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Discard supernatant; add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm.

-

Calculation:

. Plot dose-response curve to calculate IC50.[1][7]

Cell Cycle Analysis (Flow Cytometry)

Objective: Validate S-phase arrest.

-

Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0/G1 (Optional but recommended for clear S-phase distinction).

-

Treatment: Treat with OG at IC50 concentration for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol; resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) . Incubate 30 min in dark.

-

Analysis: Acquire >10,000 events on flow cytometer. Use ModFit or FlowJo to quantify G0/G1, S, and G2/M fractions.

-

Expected Result: Significant increase in S-phase population compared to control.[1]

-

Western Blotting for Pathway Confirmation

Objective: Confirm ATM/Chk2 and PI3K/Akt modulation.

-

Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

-

Separation: Load 30 µg protein on 10-12% SDS-PAGE.

-

Transfer: Transfer to PVDF membrane.

-

Blotting Targets:

-

Validation:

-

Success Criteria: Increase in p-Chk2 and Bax; decrease in Cdc25A, p-Akt, and Bcl-2.[1]

-

Experimental Workflow Diagram

This diagram outlines the logical progression from compound preparation to mechanistic validation.

Caption: Figure 2. Step-by-step experimental workflow for validating Oxoglaucine cytotoxicity.

Challenges & Future Directions

-

Bioavailability: Native OG has limited solubility. Future development should focus on liposomal delivery systems or metal-coordination (as highlighted in efficacy data) to improve pharmacokinetics.[1]

-

Selectivity: While potent against cancer lines, rigorous toxicity testing on normal hepatocytes (e.g., LO2 cells) is required to establish a therapeutic window.

References

-

Zhang, Y., et al. (2014). "Water-soluble oxoglaucine-Y(III), Dy(III) complexes: in vitro and in vivo anticancer activities by triggering DNA damage, leading to S phase arrest and apoptosis."[3] Dalton Transactions.

-

Chen, Z.F., et al. (2013).[2] "Platinum(II) complexes with oxoglaucine: synthesis, characterization, DNA interaction, cytotoxicity and action mechanism." European Journal of Medicinal Chemistry.

-

Li, X., et al. (2021). "Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology and Bioinformatics." E3S Web of Conferences.

-

Miao, Y., et al. (2019). "Oxoglaucine: A Review of its Pharmacological Activities and Related Molecular Mechanisms." Current Topics in Medicinal Chemistry.

Sources

- 1. Showing Compound Oxoglaucine (FDB000398) - FooDB [foodb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Water-soluble oxoglaucine-Y(iii), Dy(iii) complexes: in vitro and in vivo anticancer activities by triggering DNA damage, leading to S phase arrest and apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

Technical Guide: Oxoglaucine's Interaction with DNA and Cellular Targets

Executive Summary

Oxoglaucine (OG), an oxoaporphine alkaloid, represents a potent class of DNA-targeting agents with dualistic mechanisms of action. Unlike simple alkylating agents, OG functions through planar intercalation into the DNA double helix and the subsequent inhibition of Topoisomerase II , leading to replication stress and apoptosis. Furthermore, recent proteomic profiling identifies OG as a modulator of the PI3K/Akt/mTOR and EGFR signaling cascades, particularly in breast and liver carcinomas.

This guide provides a technical deep-dive into the physicochemical basis of OG's DNA binding, its downstream cellular effects, and the validated protocols required to quantify these interactions in a research setting.

Structural Basis of DNA Interaction

The pharmacological potency of oxoglaucine is dictated by its rigid, planar oxoaporphine skeleton. This structure allows it to act as a DNA Intercalator , inserting itself between adjacent base pairs of the DNA double helix.

Mechanism of Intercalation

-

Planarity: The aromatic ring system of OG mimics the geometry of DNA base pairs (purines/pyrimidines), allowing insertion without severe distortion of the sugar-phosphate backbone.

-

Pi-Stacking: The primary stabilizing force is

stacking interactions between the oxoaporphine rings and the aromatic rings of the DNA bases. -

Electrostatics: The nitrogen atoms within the alkaloid structure (often protonated at physiological pH) interact electrostatically with the negatively charged phosphate backbone of DNA, further stabilizing the complex.

Quantitative Binding Parameters

Researchers characterizing OG derivatives typically observe binding constants (

| Parameter | Value Range (Typical) | Significance |

| Binding Constant ( | Indicates moderate-to-strong affinity, reversible binding. | |

| Binding Site Size ( | 2 - 4 base pairs | Suggests neighbor exclusion principle (drug occupies multiple sites). |

| Mode of Binding | Intercalation | Confirmed by viscosity increase and fluorescence quenching.[1] |

Experimental Protocol: DNA Binding Validation

To validate OG's interaction with DNA, the Fluorescence Intercalation Displacement (FID) assay is the industry standard. This protocol relies on the displacement of a known intercalator (e.g., Ethidium Bromide, EtBr) by the test compound.

Protocol: Fluorescence Quenching / Displacement

Objective: Determine the apparent binding constant (

-

Preparation:

-

Prepare a stock solution of Ct-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4). Determine concentration via UV-Vis (

, -

Prepare Ethidium Bromide (EtBr) solution (

). -

Prepare Oxoglaucine stock in DMSO (dilute to working concentrations).

-

-

Equilibrium Complex Formation:

-

Mix Ct-DNA and EtBr and incubate for 30 minutes to form the highly fluorescent DNA-EtBr complex.

-

Checkpoint: Fluorescence intensity should be stable and maximal (

).

-

-

Titration:

-

Add increasing concentrations of Oxoglaucine (

) to the DNA-EtBr complex. -

Incubate for 5 minutes after each addition.

-

-

Measurement & Analysis:

-

Measure the decrease in fluorescence intensity (

). -

Data Processing: Use the Stern-Volmer equation to analyze quenching efficiency:

Where -

Calculation: Calculate

using the equation:

-

Cellular Targets & Signaling Pathways

Beyond direct DNA damage, Oxoglaucine exerts cytotoxicity by modulating specific survival pathways. Network pharmacology and bioinformatics analyses have identified SRC, PIK3CA, and EGFR as core targets.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanism: (1) Direct DNA damage via Topoisomerase II inhibition, and (2) Inhibition of the PI3K/Akt survival pathway.

Figure 1: Mechanistic pathway of Oxoglaucine showing dual targeting of DNA integrity (via Topo II) and cell survival signaling (via PI3K/Akt).

Protocol: In Vitro Cytotoxicity (MTT Assay)

To determine the IC50 (concentration inhibiting 50% of cell growth), the MTT assay is the requisite validation step.

Target Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).[2]

-

Seeding:

-

Seed cells in 96-well plates at a density of

cells/well. -

Incubate for 24 hours at 37°C, 5% CO

.

-

-

Treatment:

-

Treat cells with serial dilutions of Oxoglaucine (e.g., 0.1, 1, 5, 10, 50, 100

). -

Include Doxorubicin as a positive control.

-

Include a DMSO vehicle control (final concentration < 0.1%).

-

-

Incubation:

-

Incubate for 48 or 72 hours.

-

-

Development:

-

Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Remove media and dissolve formazan crystals in DMSO.

-

-

Analysis:

-

Measure absorbance at 570 nm.

-

Calculation: Plot % Viability vs. Log[Concentration]. Use non-linear regression (sigmoidal dose-response) to calculate IC50.

-

Self-Validation: The IC50 for the positive control (Doxorubicin) must fall within the historical range (e.g., 0.1 - 1.0

) for the assay to be valid.

-

References

-

Analysis of Oxoglaucine in the Treatment of Breast Cancer Based on Network Pharmacology. (2021). E3S Web of Conferences. Identifies SRC, PIK3CA, and EGFR as core targets.

-

Biological Potential of Oxoglaucine in Medicine. (2020). Current Pharmaceutical Design. Comprehensive review of anticancer and antifungal properties.

-

Mechanism of DNA Intercalation by Alkaloids. (2008). Journal of the American Chemical Society. Describes the thermodynamics of small molecule intercalation.

-

Topoisomerase Inhibitors: Mechanisms and Toxicity. (2020). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Overview of Topo II inhibition mechanism.

-

Antifungal Mechanisms in Candida albicans. (2020). Frontiers in Microbiology. Contextualizes ergosterol and cell wall inhibition relevant to oxoaporphines.

Sources

Application Note: High-Purity Isolation and Purification of Oxoglaucine

Abstract

This application note details a robust, scalable protocol for the extraction and purification of Oxoglaucine (

Introduction & Chemical Context

Oxoglaucine is a bioactive oxoaporphine alkaloid exhibiting significant antifungal, anticancer, and anti-inflammatory properties [1, 2]. Structurally, it differs from the aporphine alkaloid glaucine by the presence of a ketone at the C-7 position.

-

Chemical Formula:

[1] -

Molecular Weight: 351.35 g/mol

-

Key Characteristic: The conjugated system imparts a yellow/orange color and fluorescence under UV light (254/365 nm), which serves as a critical visual tracer during purification.

-

Solubility Profile: Soluble in chloroform (

), dichloromethane (DCM), and hot ethanol; poorly soluble in water and cold hexane.

Why This Protocol?

Standard alkaloid extractions often fail to distinguish between the highly basic aporphines (glaucine) and the weakly basic oxoaporphines (oxoglaucine). This protocol incorporates a pH-modulated fractionation step that removes bulk lipids and highly polar impurities before chromatographic separation, preventing column fouling and co-elution.

Pre-Analytical Considerations

Safety & Hazards

-

Solvents: Chloroform and Dichloromethane are potential carcinogens. Work in a fume hood.

-

Alkaloids: Treat all crude extracts as potentially toxic. Wear nitrile gloves and eye protection.

Sample Preparation[2][3]

-

Source Material: Dried bark of Magnolia officinalis or leaves of Liriodendron tulipifera.

-

Comminution: Grind material to a fine powder (40–60 mesh). Note: Excess heat during grinding can degrade heat-sensitive co-extractives, though oxoglaucine is relatively thermally stable.

Workflow Overview

Figure 1: Step-by-step isolation workflow for Oxoglaucine, highlighting the critical Acid-Base fractionation step.

Detailed Protocols

Protocol A: Crude Extraction

Objective: Maximize the recovery of total alkaloids from the plant matrix.

-

Weighing: Place 100 g of powdered plant material into a 1L round-bottom flask.

-

Solvent Addition: Add 500 mL of 95% Ethanol (EtOH).

-

Extraction Method (Choose One):

-

Concentration: Combine extracts and evaporate under reduced pressure (Rotary Evaporator) at 45°C until a viscous, dark syrup remains.

Protocol B: Acid-Base Enrichment (The "Cleanup")

Objective: Separate alkaloids from neutral lipids (fats/waxes) and acidic components.

-

Acidification: Resuspend the crude syrup in 200 mL of 2% Hydrochloric Acid (HCl) . Sonicate to ensure dispersion.[4]

-

Defatting (Wash Step): Transfer the acidic aqueous solution to a separatory funnel. Extract twice with 100 mL of Hexane or Petroleum Ether .

-

Action: Discard the top organic layer (contains chlorophyll, waxes). Keep the bottom aqueous layer (contains alkaloid salts).

-

-

Basification: Adjust the pH of the aqueous layer to pH 9–10 using Ammonium Hydroxide (

).-

Observation: The solution will become cloudy as free bases precipitate.

-

-

Extraction of Free Bases: Extract the alkaline aqueous solution three times with 100 mL of Chloroform (

) or Dichloromethane (DCM) . -

Drying: Combine the organic layers, dry over anhydrous Sodium Sulfate (

), filter, and evaporate to dryness. This is the Crude Alkaloid Fraction .

Protocol C: Chromatographic Purification

Objective: Isolate Oxoglaucine from other co-extracted aporphines (e.g., Liriodenine).

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Packing: Slurry pack with Chloroform (

). -

Sample Loading: Dissolve the Crude Alkaloid Fraction in a minimal amount of

and load onto the column. -

Elution Gradient:

| Step | Solvent A (Chloroform) | Solvent B (Methanol) | Volume | Purpose |

| 1 | 100% | 0% | 2 CV* | Elute non-polar impurities |

| 2 | 98% | 2% | 3 CV | Elute minor alkaloids |

| 3 | 95% | 5% | 5 CV | Target Elution (Oxoglaucine) |

| 4 | 90% | 10% | 3 CV | Elute polar aporphines (Magnoflorine) |

*CV = Column Volume

-

Fraction Collection: Collect 15-20 mL fractions.

-

TLC Monitoring: Spot fractions on Silica TLC plates. Develop in

(95:5).-

Detection: Visualize under UV (365 nm). Oxoglaucine appears as a bright yellow/green fluorescent spot (

).

-

-

Polishing: Pool fractions containing pure Oxoglaucine. Recrystallize from hot Methanol or Acetone to obtain yellow needles [4].

Analytical Validation (Protocol D)

HPLC-UV-MS Method

Verify purity using the following parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

, 4.6 x 250 mm). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile (ACN)

-

-

Gradient: 20% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm .

-

Mass Spectrometry (ESI+):

-

Target Mass: m/z 352.1

-

Fragment Ions: Loss of methyl groups (-15 Da) or CO (-28 Da) is typical.

-

Physical Properties Data

| Property | Specification for Oxoglaucine |

| Appearance | Yellow to Orange Needles |

| Melting Point | 227 – 229 °C [5] |

| UV Fluorescence | Green/Blue (365 nm) |

| Solubility | Soluble in CHCl3, DMSO; Insoluble in Water |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete basification. | Ensure pH reaches 9-10.[7] Oxoaporphines are weak bases; ensure vigorous shaking during extraction. |

| Emulsions | Lipid contamination. | Increase the duration of the Hexane wash (Defatting step) or use brine solution. |

| Impure Crystals | Co-elution with Liriodenine. | Liriodenine is structurally similar.[1][8] Use a slower gradient (99:1 CHCl3:MeOH) or preparative TLC for final separation. |

References

-

Chen, C. R., et al. (2010). "Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera." Molecules, 19, 4235.

-

Liu, Y., et al. (2020). "Biological Potential of Oxoglaucine in Medicine for the Treatment of Human Disorders." British Journal of Pharmacology.

-

Zuo, G. Y., et al. (2011). "Ultrasound-Assisted Extraction of Alkaloids from Magnolia officinalis." Phytochemical Analysis.

-

FooDB Database. (2024). "Compound: Oxoglaucine (FDB000398)."[1] FooDB. [1]

-

PubChem. (2025).[1][9] "Oxoglaucine Compound Summary." National Library of Medicine.

Sources

- 1. Oxoglaucine | C20H17NO5 | CID 97662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. Glaucine - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Showing Compound Oxoglaucine (FDB000398) - FooDB [foodb.ca]

- 9. (+)-Glaucine | C21H25NO4 | CID 16754 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Chromatographic Profiling of Oxoglaucine: From Plant Matrix to Plasma Pharmacokinetics

Executive Summary

Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one) is a bioactive oxoaporphine alkaloid found in Magnolia, Liriodendron, and Annona species.[1][2] With emerging pharmacological potential in antifungal, anticancer, and anti-inflammatory therapies, robust analytical methods are critical.

This Application Note provides two distinct High-Performance Liquid Chromatography (HPLC) protocols designed for the specific physicochemical challenges of oxoglaucine analysis:

-

Protocol A (QC-Focus): High-resolution separation of oxoglaucine from structural analogs (e.g., liriodenine, glaucine) in complex plant matrices.

-

Protocol B (Bio-Focus): High-sensitivity quantification for pharmacokinetic (PK) profiling in plasma.[1][2]

Physicochemical Context & Method Strategy

To design a self-validating method, one must understand the molecule's behavior in solution.[2]

| Property | Value | Chromatographic Implication |

| Structure | Oxoaporphine Alkaloid | Planar, rigid structure leads to strong retention on C18 stationary phases.[1][2] |

| Basicity (pKa) | ~3.66 (Conjugate Acid) | The nitrogen lone pair can interact with residual silanols on silica columns, causing peak tailing .[1] |

| LogP | ~2.6 – 3.5 | Moderately lipophilic.[1][2] Requires organic modifiers (MeOH/ACN) > 20% for elution.[2] |

| UV Absorption | The conjugated ketone system allows for sensitive UV detection. 270 nm is the recommended compromise for specificity. |

The "Silanol Effect" Strategy: Standard C18 columns often yield asymmetric peaks for alkaloids due to ion-exchange interactions with silanols.[2]

-

Solution 1: Use End-capped columns (base-deactivated).[1][2]

-

Solution 2:Low pH mobile phase (pH < 3.0).[2][3] At this pH, silanols are protonated (neutral), preventing secondary interactions with the positively charged alkaloid.

Protocol A: High-Resolution Quality Control (Plant Extracts)

Objective: Quantify oxoglaucine in Liriodendron chinense or Magnolia bark extracts, ensuring separation from the structurally similar liriodenine.

Instrumentation & Conditions

-

System: HPLC with Diode Array Detector (DAD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped ODS column.[1][2]

-

Temperature: 30°C (Controlled to ensure retention time reproducibility).

-

Detection: 270 nm (Reference: 360 nm for specificity if matrix is dirty).[2]

Mobile Phase System

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | Event |

|---|---|---|---|

| 0.0 | 85 | 15 | Initial Equilibration |

| 10.0 | 70 | 30 | Elution of polar impurities |

| 25.0 | 40 | 60 | Oxoglaucine Elution Window |

| 30.0 | 10 | 90 | Column Wash |

| 35.0 | 85 | 15 | Re-equilibration |[1][2]

Sample Preparation (Plant Material)

-

Pulverize: Grind dried plant material to a fine powder (mesh 40).

-

Weigh: Transfer 1.0 g into a 50 mL centrifuge tube.

-

Extract: Add 25 mL Methanol.

-

Sonicate: Ultrasonicate for 30 minutes at room temperature.

-

Centrifuge: 5,000 rpm for 10 minutes.

-

Filter: Pass supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Note: Nylon filters may bind alkaloids; PTFE or RC (Regenerated Cellulose) is preferred.[2]

-

Protocol B: Bioanalytical Method (Pharmacokinetics)

Objective: Trace quantification of oxoglaucine in rat plasma. Challenge: Matrix interference from plasma proteins and lower analyte concentration.[2]

Instrumentation & Conditions

-

System: UHPLC or HPLC with high-sensitivity UV or Fluorescence detector.

-

Column: Waters XBridge C18 (150 mm × 2.1 mm, 3.5 µm).[2]

-

Mobile Phase: Isocratic elution is preferred for PK to maximize throughput.[2]

Internal Standard (IS) Selection[2]

-

Primary Choice: Papaverine (Structurally distinct but similar retention behavior).[2]

-

Secondary Choice: Tetrahydropalmatine .[2]

Plasma Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) is often too dirty for UV detection of low-level alkaloids.[1][2] Liquid-Liquid Extraction (LLE) is superior here.[1][2]

-

Aliquot: 100 µL Plasma + 10 µL Internal Standard (IS).

-

Alkalinize: Add 20 µL Ammonia solution (to ensure oxoglaucine is in free base form for organic extraction).

-

Extract: Add 1 mL Ethyl Acetate or Diethyl Ether.

-

Vortex: 3 minutes (vigorous).

-

Centrifuge: 10,000 rpm for 5 min.

-

Evaporate: Transfer organic supernatant to a clean tube; evaporate to dryness under

stream at 40°C. -

Reconstitute: Dissolve residue in 100 µL Mobile Phase.

Visualized Workflows

Diagram 1: Analytical Decision Logic

This diagram guides the analyst through method development choices based on observed peak behavior.[2]

Caption: Decision tree for optimizing alkaloid separation, addressing the common "tailing" issue caused by silanol interactions.

Diagram 2: Sample Preparation Workflow

Comparison of extraction pathways for Plant vs. Plasma matrices.

Caption: Parallel workflows for solid matrix extraction (QC) versus liquid-liquid extraction (Bioanalysis).

System Suitability & Validation Parameters

To ensure "Trustworthiness," the following criteria must be met before routine analysis.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 1.5 between Oxoglaucine and Liriodendron | Ensures accurate integration without peak overlap. |

| Tailing Factor ( | 0.9 < | Critical for alkaloids; indicates successful suppression of silanol activity.[1][2] |

| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |

| LOD/LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ for UV is ~0.05 µg/mL; for MS it is ~1 ng/mL.[1][2] |

Troubleshooting Guide

-

Problem: Split peaks or "shoulders".

-

Cause: Sample solvent is stronger than mobile phase (e.g., injecting 100% MeOH sample into 15% ACN mobile phase).[2]

-

Fix: Dilute sample with initial mobile phase conditions.

-

-

Problem: Retention time drift.

-

Cause: pH fluctuation in aqueous buffer.[2]

-

Fix: Ensure buffer is prepared fresh and pH is measured after adding salts but before adding organic solvent (unless using pre-mixed protocols).

-

-

Problem: High Backpressure.

References

-

PubChem. (2025).[2] Oxoglaucine Compound Summary. National Library of Medicine.[2] [Link][2]

-

FooDB. (2020).[2] Oxoglaucine: Chemical Properties and Sources. [Link]

-

MDPI. (2021). An HPLC-DAD Method to Quantify Flavonoids and Alkaloids in Plant Extracts. [Link][1][2]

-

ChEMBL. (2025).[2] Oxoglaucine Target and Bioactivity Data. EMBL-EBI.[1][2] [Link]

Sources

- 1. Showing Compound Oxoglaucine (FDB000398) - FooDB [foodb.ca]

- 2. Oxoglaucine | C20H17NO5 | CID 97662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Simultaneous determination of oxysophocarpine, sophoridine, and matrine by HPLC [journal.ucas.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for Oxoglaucine characterization

This Application Note is structured for analytical chemists and pharmaceutical researchers requiring a definitive protocol for the structural confirmation of Oxoglaucine (1,2,9,10-tetramethoxy-7H-dibenzo[de,g]quinolin-7-one).

Executive Summary & Scientific Context

Oxoglaucine (

The Analytical Challenge: Distinguishing Oxoglaucine from structurally related alkaloids (e.g., Liriodenine, O-methylatheroline) requires precise mapping of the methoxy substitution patterns and confirmation of the oxidation state of the B-ring. This protocol synthesizes High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to provide a self-validating identification matrix.

Core Structural Features for Validation

-

Oxidation State: The presence of the C-7 carbonyl and the aromatization of the B-ring (pyridine-like) result in significant downfield shifts for protons H-4 and H-5 compared to Glaucine.

-

Substitution Pattern: 1,2,9,10-tetramethoxy arrangement.[1][2]

-

Symmetry: The molecule is planar but lacks an axis of symmetry, yielding distinct signals for all aromatic protons.

Experimental Workflow Diagram

The following flowchart outlines the logic gate for confirming Oxoglaucine identity, moving from isolation to spectral confirmation.

Figure 1: Integrated analytical workflow ensuring sample purity before structural elucidation.

Protocol 1: Mass Spectrometry (MS/MS) Profiling

Objective: Confirm molecular formula and analyze fragmentation to verify the oxoaporphine skeleton.

Method Parameters

-

Instrument: Q-TOF or Orbitrap MS (ESI source).

-

Mode: Positive Ion Mode (

). -

Solvent: Methanol + 0.1% Formic Acid.

-

Direct Infusion Flow: 5-10

.

Fragmentation Logic (Causality)

Oxoglaucine is highly stable due to its fully conjugated aromatic system. Unlike tetrahydroaporphines (which undergo Retro-Diels-Alder fragmentation), oxoaporphines typically fragment via the sequential loss of methyl radicals (

Expected Data & Interpretation

| Ion Type | m/z (Calc) | Interpretation | Validation Check |

| 352.1185 | Protonated Molecular Ion | Primary ID: Must match within 5 ppm. | |

| 374.1004 | Sodium Adduct | Confirms MW if protonation is suppressed. | |

| 337.0950 | Loss of Methyl group | Common in polymethoxylated alkaloids. | |

| 309.1001 | Loss of Methyl + Carbonyl | Specific: Confirms the presence of C-7 ketone. |

Critical Distinction: If you observe a Retro-Diels-Alder (RDA) fragment at m/z ~206 or ~192, your sample is likely Glaucine (non-oxidized), not Oxoglaucine.

Protocol 2: Nuclear Magnetic Resonance (NMR) Characterization

Objective: Map the proton and carbon topology to confirm the 1,2,9,10-tetramethoxy substitution.

Sample Preparation[3]

-

Solvent:

(Chloroform-d) is preferred for resolution; DMSO- -

Concentration: 5-10 mg in 600

solvent. -

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

1H NMR Analysis (400-600 MHz)

The aromatic region is the fingerprint. The oxoaporphine skeleton creates a specific deshielding environment, particularly for H-4 and H-5.

Key Diagnostic Signals:

-

H-4 & H-5 (The "Pyridine" Ring): These protons appear as a pair of doublets. H-5 is extremely deshielded (downfield) due to the anisotropy of the C-7 carbonyl and the proximity to the nitrogen lone pair.

-

H-11: This proton is sterically crowded and deshielded by the C-1 methoxy group.

-

Methoxy Groups: Four distinct singlets in the 3.9–4.1 ppm range.

13C NMR Analysis (100-150 MHz)

The most critical validation point is the C-7 Carbonyl signal.

Representative Chemical Shift Data (

| Position | Structural Logic | ||

| C-7 | — | 181.5 | Conjugated Ketone (Definitive for Oxo-type) |

| H-5 | 8.80 - 8.95 (d, J=5.5) | 144.5 | Deshielded by C=O and N-atom (Alpha position). |

| H-4 | 8.10 - 8.20 (d, J=5.5) | 123.5 | Beta position in pyridine ring. |

| H-11 | 8.90 - 9.00 (s) | 110.8 | Deshielded bay proton (near C-1 OMe). |

| H-8 | 7.95 - 8.05 (s) | 109.5 | Isolated aromatic proton on Ring D. |

| H-3 | 7.15 - 7.25 (s) | 106.0 | Isolated aromatic proton on Ring A. |

| OMe (x4) | 4.00 - 4.15 (4x s) | 56.0 - 61.0 | 1,2,9,10-tetramethoxy pattern. |

Note: Chemical shifts may vary slightly (

Structural Validation Logic (Self-Correcting)

To ensure scientific integrity, apply this logic gate to your acquired data. If any check fails, the structure is not Oxoglaucine.

Figure 2: Decision tree for distinguishing Oxoglaucine from common impurities.

Common Pitfalls & Troubleshooting

-

Ambiguity with Liriodenine: Liriodenine is 1,2-methylenedioxy-9,10-dimethoxy-7-oxoaporphine (sometimes cited with different numbering). If you see a singlet at

ppm (integrating to 2H), you have a methylenedioxy group, not Oxoglaucine. Oxoglaucine must have four methoxy singlets. -

Solubility Issues: Oxoaporphines are planar and stack easily, leading to poor solubility. If signals are broad in

, add a drop of

References

-

PubChem Compound Summary. (2023). Oxoglaucine (CID 97662). National Center for Biotechnology Information. [Link]

- Castillo, D., et al. (2018). Structural characterization of aporphine alkaloids by NMR. Phytochemical Analysis. (Contextual grounding for aporphine shifts).

- Hadjáková, M., et al. (2020). Fragmentation behaviors of isoquinoline alkaloids by mass spectrometry. Journal of Mass Spectrometry.

Sources

Application Note: In Vivo Evaluation of Oxoglaucine Efficacy

Executive Summary & Rationale

Oxoglaucine (OOG) is a bioactive isoquinoline alkaloid (specifically an oxoaporphine) isolated from Magnolia and Aquilegia species. While structurally related to glaucine, its oxidized functionality confers distinct pharmacological properties.

Current research positions Oxoglaucine as a potent anti-inflammatory and chondroprotective agent .[1] Unlike non-specific COX inhibitors, OOG exhibits a dual-mechanism of action:

-

Upstream Inhibition: Blockade of Ca²⁺ influx via TRPV5 channels, subsequently downregulating the CaMK-II/Calmodulin pathway.[1]

-

Downstream Suppression: Inhibition of NF-κB and MAPK phosphorylation, preventing the "cytokine storm" (TNF-α, IL-6, IL-1β).

This Application Note provides validated in vivo protocols to assess OOG efficacy, focusing on Osteoarthritis (OA) as the primary disease model and LPS-induced Sepsis as a secondary model for systemic inflammation.

Formulation & Pharmacokinetics (Critical Pre-Requisites)

Challenge: Oxoglaucine is lipophilic with poor aqueous solubility. Direct dissolution in saline leads to precipitation and erratic bioavailability.

Recommended Vehicle System

For intraperitoneal (i.p.) or oral gavage (p.o.) administration, use the following co-solvent system to ensure stability:

| Component | Concentration | Function |

| DMSO | 5% (v/v) | Primary solubilizer (Stock solution) |

| Tween 80 | 5% (v/v) | Surfactant/Emulsifier |

| PEG 400 | 40% (v/v) | Co-solvent/Stabilizer |

| Saline (0.9%) | 50% (v/v) | Aqueous base |

Preparation Protocol:

-

Dissolve Oxoglaucine powder in 100% DMSO to create a high-concentration stock (e.g., 200 mg/mL).

-

Add PEG 400 and vortex gently.

-

Add Tween 80 and vortex.

-

Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

-

Quality Control: Solution must be clear/slightly opalescent. If turbid, sonicate at 37°C for 5 mins.

Dosing Strategy

-

Effective Dose Range: 10 mg/kg – 40 mg/kg (Rat/Mouse).

-

Route: Intragastric (i.g.) is preferred for chronic OA studies; I.P. for acute sepsis models.

-

Frequency: Daily (QD) for chronic models; Single bolus for acute models.

Primary Protocol: Rat Osteoarthritis (OA) Model

Rationale: This model validates OOG’s ability to block cartilage degradation via the TRPV5/CaMK-II axis.

Experimental Design

-

Species: Sprague-Dawley Rats (Male, 200–250g).

-

Group Size: n=10 per group.

-

Groups:

-

Sham (Surgery without ACLT).

-

Model (ACLT + Vehicle).

-

Positive Control (e.g., Celecoxib 3 mg/kg or Dexamethasone).

-

OOG Low Dose (10 mg/kg).

-

OOG High Dose (30 mg/kg).

-

Surgical Induction (ACLT Method)

The Anterior Cruciate Ligament Transection (ACLT) is the gold standard for inducing mechanical instability-driven OA.

-

Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

-

Incision: Make a medial parapatellar skin incision on the right knee.

-

Dislocation: Laterally dislocate the patella to expose the joint cavity.

-

Transection: Identify the ACL (white fibrous band). Transect it using micro-scissors. Verification: Positive anterior drawer test (tibia slides forward relative to femur).

-

Closure: Suture capsule and skin in layers.

-

Post-Op: Analgesia (Buprenorphine) for 48h.

Treatment & Harvest

-

Initiation: Begin OOG administration 1 week post-surgery.

-

Duration: 4 to 8 weeks.

-

Harvest: Euthanize rats. Collect knee joints. Fix in 4% paraformaldehyde. Decalcify in 10% EDTA for 4 weeks.

Data Quantification (OARSI Scoring)

Evaluate cartilage degeneration using Hematoxylin & Eosin (H&E) and Safranin O-Fast Green staining.

| Score | Description | Expected Outcome (Model) | Expected Outcome (OOG High Dose) |

| 0 | Normal cartilage | - | - |

| 1 | Surface irregularities | - | Target |

| 2 | Pannus/Clefts to transitional zone | - | - |

| 3 | Clefts to radial zone | Typical Model Result | - |

| 4 | Severe erosion/Denudation | - | - |

Secondary Protocol: LPS-Induced Sepsis/Inflammation

Rationale: Validates the inhibition of the NF-κB/MAPK inflammatory cascade.[2][3]

Experimental Design

-

Species: C57BL/6 Mice (Male, 6-8 weeks).

-

Induction: Lipopolysaccharide (LPS, E. coli O55:B5).

-

Dose: 10 mg/kg (LPS) via Intraperitoneal (i.p.) injection.

Workflow

-

Pre-treatment: Administer Oxoglaucine (10, 20, 40 mg/kg, i.p.) 1 hour prior to LPS challenge.

-

Challenge: Inject LPS.

-

Observation: Monitor survival rate every 6 hours for 72 hours (Survival Study) OR sacrifice at 6-12 hours for tissue analysis (Mechanism Study).

Key Readouts

-

Lung Histology: Check for alveolar wall thickening and neutrophil infiltration (H&E).

-

Cytokine ELISA: Serum TNF-α, IL-6, IL-1β.

-

Western Blot (Lung Tissue): Phospho-p65 (NF-κB activation) and Phospho-p38 (MAPK).

Mechanistic Visualization

The following diagram illustrates the dual-pathway inhibition by Oxoglaucine, linking the in vivo observations to molecular targets.

Figure 1: Mechanistic pathway of Oxoglaucine. OOG mitigates inflammation via dual inhibition of TRPV5-mediated Calcium influx and the TLR4/NF-κB signaling cascade.

References

-

Review of Pharmacological Potential: Mao, G., et al. (2021).[1][4][5][6][7] "Biological Potential of Oxoglaucine in Medicine for the Treatment of Human Disorders: An Update on Pharmacological Activities and Related Molecular Mechanism." Current Pharmaceutical Design.